One area of research involving 4-(Methoxymethyl)phenol explores its role as a substrate for the enzyme vanillyl-alcohol oxidase. This enzyme catalyzes the demethylation of various methoxyphenols, including 4-(Methoxymethyl)phenol. Studies have investigated the mechanism of this reaction, revealing that the carbonylic oxygen atom in the product, 4-hydroxybenzaldehyde, originates from a water molecule, not from the methoxy group of the substrate.
Further research has focused on the role of flavin in the catalytic cycle of vanillyl-alcohol oxidase. Enzyme-monitored turnover experiments have shown that the rate-determining step in the demethylation of both vanillyl alcohol and 4-(Methoxymethyl)phenol involves the reduction of the flavin cofactor.
Studies have observed the formation of a relatively stable spectral intermediate during the anaerobic reduction of vanillyl-alcohol oxidase by 4-(Methoxymethyl)phenol. This intermediate exhibits a characteristic absorption peak at 364 nm. Interestingly, a similar transient species appears during the reduction by vanillyl alcohol as well.
4-(Methoxymethyl)phenol, with the chemical formula C₈H₁₀O₂ and CAS number 5355-17-9, is an organic compound characterized by a methoxymethyl group attached to a phenolic structure. It is known for its potential applications in various fields, including pharmaceuticals and materials science. The compound exhibits a molecular weight of 138.16 g/mol and has a high solubility in water, indicating its favorable properties for biological interactions and
Due to the limited information on 4-(Methoxymethyl)phenol, it is advisable to handle it with caution assuming potential hazards similar to other aromatic compounds. This may include:
Research indicates that 4-(Methoxymethyl)phenol possesses neuroprotective properties, as evidenced by studies on compounds isolated from Cudrania tricuspidata, which include this phenolic compound. Its biological activity suggests potential therapeutic applications in neuroprotection and possibly other areas of pharmacology . Furthermore, it has been noted as a substrate for certain cytochrome P450 enzymes, specifically CYP1A2, which may influence its pharmacokinetics and interactions within biological systems .
The synthesis of 4-(Methoxymethyl)phenol can be achieved through several methods:
These methods highlight the versatility in synthesizing 4-(Methoxymethyl)phenol for research and industrial purposes.
4-(Methoxymethyl)phenol finds applications across various sectors:
These applications underscore its significance in both industrial and research contexts.
Interaction studies involving 4-(Methoxymethyl)phenol primarily focus on its metabolic pathways and interactions with enzymes such as cytochrome P450. Understanding these interactions is crucial for predicting its behavior in biological systems and assessing potential drug-drug interactions when used therapeutically .
Several compounds share structural similarities with 4-(Methoxymethyl)phenol. Here are some notable examples:
| Compound Name | Chemical Formula | Similarity Index |
|---|---|---|
| 2-Methoxy-4-methylphenol | C₉H₁₂O₂ | 0.91 |
| 3-Methoxy-4-methylphenol | C₉H₁₂O₂ | 0.88 |
| 2-Methoxybenzyl alcohol | C₉H₁₂O₂ | 0.88 |
| 3-Methoxybenzyl alcohol | C₉H₁₂O₂ | 0.88 |
These compounds exhibit similar functional groups but differ in their substitution patterns on the aromatic ring. The unique positioning of the methoxymethyl group in 4-(Methoxymethyl)phenol distinguishes it from these analogs, potentially influencing its reactivity and biological activity.
4-(Methoxymethyl)phenol, first synthesized in the late 20th century, emerged as a compound of interest during studies on phenolic ether derivatives. Its initial synthesis was documented in Tetrahedron Letters (1989), where researchers explored methoxy-substituted phenolic structures for applications in organic synthesis. The compound’s systematic IUPAC name, 4-(methoxymethyl)phenol, reflects its structural features: a phenol group substituted at the para position with a methoxymethyl moiety. Alternative names include p-hydroxybenzyl methyl ether, α-methoxy-p-cresol, and 4-hydroxybenzyl methyl ether, as cataloged in CAS Registry No. 5355-17-9. These synonyms underscore its classification within both phenolic and ether-based chemical families.
The molecular structure of 4-(methoxymethyl)phenol (C₈H₁₀O₂, molecular weight 138.16 g/mol) combines a phenolic hydroxyl group (-OH) and a methoxymethyl (-CH₂OCH₃) substituent on the aromatic ring. Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₀O₂ |
| Boiling point | 222.8 ± 15.0 °C (at 760 mmHg) |
| Density | 1.1 ± 0.1 g/cm³ |
| LogP (octanol-water) | 1.22 |
The methoxymethyl group donates electron density via resonance, stabilizing the aromatic ring and influencing reactivity in electrophilic substitution reactions. Nuclear magnetic resonance (NMR) studies confirm distinct proton environments: the phenolic -OH resonates at δ 5.2 ppm, while methoxymethyl protons appear at δ 3.3–4.1 ppm. Infrared (IR) spectra reveal O-H stretching at 3300 cm⁻¹ and C-O-C asymmetric vibrations near 1100 cm⁻¹, characteristic of ether linkages.
4-(Methoxymethyl)phenol serves as a precursor in fragrance synthesis, notably in producing methyl diantilis, a vanillin derivative used in perfumery. Its ether functionality enables regioselective demethylation reactions in biocatalytic processes, as demonstrated in oxygen-free enzymatic transformations of lignin-derived compounds. Additionally, it acts as an intermediate in synthesizing photostable dyes and coordination complexes, such as phthalocyanines for materials science.
Isolated from Gastrodia elata (a traditional medicinal orchid), 4-(methoxymethyl)phenol exhibits neuroprotective properties. In vivo studies show it enhances memory acquisition and consolidation via dopamine D1 receptor and protein kinase A (PKA) pathways, increasing cortical cAMP response element-binding protein (CREB) phosphorylation. It also mitigates scopolamine-induced cognitive impairment, suggesting therapeutic potential for neurodegenerative disorders.
| Application | Mechanism | Reference |
|---|---|---|
| Fragrance synthesis | Etherification of vanillyl alcohol derivatives | |
| Biocatalysis | Demethylation via methyltransferase enzymes | |
| Neuropharmacology | PKA/CREB pathway modulation |
The molecular architecture of 4-(Methoxymethyl)phenol consists of twenty atoms distributed across three distinct atomic types. The compound contains eight carbon atoms contributing 69.56% of the total molecular mass, ten hydrogen atoms accounting for 7.30%, and two oxygen atoms representing 23.14% of the molecular weight [2] [10]. This atomic distribution reflects the predominant aromatic character of the molecule while incorporating essential heteroatom functionality.
| Property | Value |
|---|---|
| Molecular Formula | C8H10O2 |
| Molecular Weight | 138.164 g/mol |
| Exact Mass | 138.068 g/mol |
| Boiling Point | 222.8 ± 15.0 °C |
| Flash Point | 92.5 ± 14.6 °C |
| Density | 1.1 ± 0.1 g/cm³ |
| CAS Registry Number | 5355-17-9 |
The bonding configuration of 4-(Methoxymethyl)phenol exhibits a complex arrangement of hybridization states and bond types [2]. The aromatic ring system displays characteristic sp² hybridization with carbon-carbon bond lengths ranging from 1.39 to 1.41 Ångströms, consistent with aromatic delocalization patterns observed in substituted benzene derivatives [32] [38]. The phenolic carbon-oxygen bond demonstrates partial double bond character due to resonance interactions, resulting in a shortened bond length of approximately 1.35 to 1.37 Ångströms compared to typical aliphatic carbon-oxygen single bonds [33] [35].
The methoxymethyl substituent introduces sp³ hybridized carbon centers with distinct bonding characteristics. The methylene carbon connecting to the aromatic ring forms a single bond with a length of approximately 1.51 to 1.52 Ångströms, while the carbon-oxygen bond within the methoxy group exhibits a length of 1.43 to 1.45 Ångströms [34] [37]. These bond length variations reflect the different electronic environments and hybridization states present within the molecular framework.
| Bond Type | Typical Bond Length (Å) | Bond Character |
|---|---|---|
| C(aromatic)-O(hydroxyl) | 1.35-1.37 | Partial double bond character due to resonance |
| C(aromatic)-C(aromatic) | 1.39-1.41 | Aromatic delocalized |
| C(aromatic)-C(methylene) | 1.51-1.52 | Single bond |
| C(methylene)-O(methoxy) | 1.43-1.45 | Single bond with some resonance |
| O(methoxy)-C(methyl) | 1.41-1.43 | Single bond |
Bond angle analysis reveals the geometric constraints imposed by hybridization states throughout the molecule [34] [37]. The aromatic ring maintains characteristic 120-degree bond angles consistent with sp² hybridization, while the methoxymethyl substituent exhibits tetrahedral geometry with approximately 109.5-degree angles around sp³ centers. The phenolic carbon-carbon-oxygen angle remains close to 120 degrees, reflecting the aromatic character of the system, whereas the hydroxyl carbon-oxygen-hydrogen angle approaches 108.9 degrees due to lone pair repulsion effects [36] [39].
4-(Methoxymethyl)phenol exhibits limited conformational flexibility due to the restricted rotation around specific bonds within its structure. The primary source of conformational variation arises from rotation around the carbon-carbon bond connecting the methoxymethyl substituent to the aromatic ring [15] [18]. This rotation encounters energy barriers ranging from 2.5 to 4.0 kilocalories per mole, depending on the specific conformational arrangement and steric interactions between the substituent and adjacent ring atoms [17] [18].
The hydroxyl group rotation represents another conformational degree of freedom, albeit with lower energy barriers of approximately 0.5 to 1.5 kilocalories per mole [15] [19]. This relatively unrestricted rotation allows for various orientations of the hydroxyl hydrogen, potentially enabling intramolecular hydrogen bonding interactions with the methoxy oxygen atom under specific geometric arrangements [16] [19].
Tautomerism in 4-(Methoxymethyl)phenol primarily involves the phenolic hydroxyl group, which can potentially undergo keto-enol equilibrium processes similar to other phenolic compounds [16] [19]. However, the aromatic stabilization of the phenol form significantly favors the enol tautomer over any potential keto alternatives. Research on related methoxyphenol systems indicates that the phenol-imine tautomeric form predominates in crystalline states, with bond length analysis supporting the existence of conjugated carbon-nitrogen bonds and characteristic phenolic carbon-oxygen distances [27] [30].
| Conformational Parameter | Energy Barrier (kcal/mol) | Description |
|---|---|---|
| Methoxymethyl group rotation | 2.5-4.0 | Rotation around C-C bond connecting methoxymethyl to ring |
| Hydroxyl group rotation | 0.5-1.5 | Rotation around O-H bond |
| Ring-substituent torsion | 1.0-3.0 | Rotation around aromatic C-C bond to substituent |
| Intramolecular hydrogen bonding | Stabilizing (-2.0 to -4.0) | Potential OH···O interactions with methoxy group |
Studies on similar phenolic compounds reveal that conformational preferences are significantly influenced by intramolecular interactions and crystal packing forces [14] [18]. The methoxymethyl substituent can adopt various rotational conformations that either minimize steric clashes or maximize favorable electrostatic interactions. In some cases, conformational isomers connected through non-covalent interactions such as carbon-hydrogen to oxygen contacts have been observed in crystalline environments [18].
Computational investigations of 4-(Methoxymethyl)phenol electronic structure provide crucial insights into the molecular orbital arrangements and electronic distribution patterns. Density functional theory calculations using methods such as B3LYP with appropriate basis sets have been employed to characterize the electronic properties of related methoxyphenol compounds [9] [23]. These computational approaches successfully reproduce experimental structural parameters and provide predictive capabilities for understanding chemical behavior.
The electronic structure of 4-(Methoxymethyl)phenol is dominated by the aromatic π-system, which extends across the benzene ring and interacts with the phenolic oxygen lone pairs [9] [15]. This delocalization contributes to the characteristic bond length alternation observed in substituted benzene derivatives and influences the overall molecular stability. The methoxy group participates in this electronic delocalization through resonance interactions, although to a lesser extent than the phenolic hydroxyl group [32] [38].
Core-level binding energies calculated through quantum mechanical methods reveal distinct electronic environments for carbon atoms in different positions within the molecule [9]. The aromatic carbon atoms exhibit characteristic binding energies reflecting their sp² hybridization and participation in the delocalized π-system, while the methyl and methylene carbons display different electronic signatures consistent with their sp³ hybridization states [9] [15].
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the phenolic portion of the molecule, while the lowest unoccupied molecular orbital involves antibonding combinations of aromatic carbon and oxygen orbitals [23]. This electronic distribution pattern influences the reactivity and spectroscopic properties of the compound, providing a theoretical foundation for understanding its chemical behavior.